molecular formula C10H14O4 B1263065 7-Deoxyloganetic acid

7-Deoxyloganetic acid

Número de catálogo: B1263065
Peso molecular: 198.22 g/mol
Clave InChI: DKGYTSKPMLWLEI-FIZOKRMRSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

7-deoxyloganetic acid is an iridoid monoterpenoid that is 1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid substituted at positions 1 and 7 by hydroxy and methyl groups respectively;  the aglycone of 7-deoxyloganic acid. It has a role as a plant metabolite. It is an iridoid monoterpenoid, a cyclopentapyran and an alpha,beta-unsaturated monocarboxylic acid. It is a conjugate acid of a 7-deoxyloganetate.

Aplicaciones Científicas De Investigación

Biosynthesis of Monoterpenoid Indole Alkaloids

7-Deoxyloganetic acid plays a crucial role in the biosynthesis of MIAs, which are important for their medicinal properties. The compound is synthesized through a series of enzymatic reactions involving specific enzymes such as this compound synthase (7DLS) and this compound glucosyltransferase (7DLGT).

Key Studies:

  • A study identified the enzyme this compound synthase (CYP76A26) in Catharanthus roseus, which catalyzes the three-step oxidation necessary for producing this compound from iridodial-nepetalactol. This discovery is pivotal for enhancing MIA production in various biological systems .
  • Another research highlighted the functional characterization of two cytochrome P450 enzymes from Camptotheca acuminata, demonstrating their role in the oxidation process leading to this compound synthesis .

Medicinal Applications

The MIAs derived from this compound are known for their anticancer properties. Compounds like vinblastine and vincristine, which are derived from MIAs, are widely used in cancer therapy.

Case Studies:

  • The medicinal relevance of Catharanthus roseus is attributed to its alkaloids, which disrupt cell division by binding to microtubules, making them effective for treating various cancers .
  • Research has also explored repositioning cannabinoids and terpenes, including this compound, as potential candidates for targeted cancer therapies, showcasing its versatility in medicinal applications .

Genetic Engineering and Biotechnology

The manipulation of genes involved in the biosynthesis of this compound presents opportunities for biotechnological advancements.

Research Findings:

  • Virus-induced gene silencing techniques have been employed to study the effects of silencing genes associated with this compound synthesis. This approach has shown significant reductions in secologanin levels while increasing this compound concentrations .
  • Functional assays conducted in Saccharomyces cerevisiae have confirmed the enzymatic activities related to this compound synthesis, paving the way for synthetic biology applications .

Enzymatic Pathways and Mechanisms

Understanding the enzymatic pathways that lead to the formation of this compound is essential for optimizing its production.

Detailed Insights:

  • The pathway involves several steps where specific enzymes catalyze reactions leading to the conversion of precursors into this compound and subsequently into other valuable metabolites .
  • The identification of glucosyltransferases that act on this compound has been crucial in elucidating its role in further metabolic pathways, contributing to enhanced production strategies for MIAs .

Análisis De Reacciones Químicas

Enzymatic Glucosylation to 7-Deoxyloganic Acid

7-Deoxyloganetic acid undergoes glucosylation via UDP-glucose-dependent glucosyltransferases (UGTs) to form 7-deoxyloganic acid. This reaction is a pivotal step in the secologanin biosynthetic pathway:

  • UGT8 (Catharanthus roseus) : Exhibits high catalytic efficiency for this compound, with a K<sub>m</sub> of 0.088 ± 0.022 mM and k<sub>cat</sub> of 0.130 ± 0.015 s<sup>−1</sup>, yielding a catalytic efficiency (k<sub>cat</sub>/K<sub>m</sub>) of 1,523.3 ± 222.7 M<sup>−1</sup>s<sup>−1</sup> .

  • UGT709C2 (C. roseus) : Catalyzes the same reaction with a K<sub>m<sup>app</sup></sub> of 9.8 µM and k<sub>cat</sub> of 1.25 s<sup>−1</sup>, demonstrating substrate specificity for this compound .

Table 1: Kinetic Parameters of Glucosyltransferases

EnzymeSubstrateK<sub>m</sub> (mM)k<sub>cat</sub> (s<sup>−1</sup>)k<sub>cat</sub>/K<sub>m</sub> (M<sup>−1</sup>s<sup>−1</sup>)
UGT8This compound0.088 ± 0.0220.130 ± 0.0151,523.3 ± 222.7
UGT709C2This compound0.00981.25127,551

Role in Biosynthetic Pathways

This compound is a precursor in the seco-iridoid pathway , leading to loganic acid, loganin, and secologanin. Key steps include:

  • Hydroxylation : 7-Deoxyloganic acid (the glucosylated product) is hydroxylated by CYP72A224 to form loganic acid, a precursor for secologanin .

  • Gene Silencing Effects : Silencing CrDL7H (7-deoxyloganic acid hydroxylase) in C. roseus reduces secologanin levels by >70% and increases 7-deoxyloganic acid accumulation to >4 mg/g fresh leaf weight .

Substrate Specificity and Competing Reactions

  • UGT6 and UGT7 : These glucosyltransferases show negligible activity toward this compound, with catalytic efficiencies (k<sub>cat</sub>/K<sub>m</sub>) of 179.9 ± 54.5 M<sup>−1</sup>s<sup>−1</sup> (UGT6) and 2.35 ± 0.58 M<sup>−1</sup>s<sup>−1</sup> (UGT7) for related substrates .

  • Iridoid Oxidase (IO) : Produces this compound from nepetalactol or iridodial, though this step precedes its glucosylation .

Structural and Functional Insights

  • Molecular Structure : this compound (C<sub>10</sub>H<sub>14</sub>O<sub>4</sub>) features a cyclopentane-pyran core with carboxylic acid and hydroxyl groups, critical for enzyme recognition .

  • Mechanistic Studies : Computational models suggest that UGT8’s active site accommodates this compound via hydrogen bonding with UDP-glucose, facilitating efficient glucosyl transfer .

Propiedades

Fórmula molecular

C10H14O4

Peso molecular

198.22 g/mol

Nombre IUPAC

(1R,4aS,7S,7aR)-1-hydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid

InChI

InChI=1S/C10H14O4/c1-5-2-3-6-7(9(11)12)4-14-10(13)8(5)6/h4-6,8,10,13H,2-3H2,1H3,(H,11,12)/t5-,6+,8+,10+/m0/s1

Clave InChI

DKGYTSKPMLWLEI-FIZOKRMRSA-N

SMILES isomérico

C[C@H]1CC[C@H]2[C@@H]1[C@@H](OC=C2C(=O)O)O

SMILES canónico

CC1CCC2C1C(OC=C2C(=O)O)O

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Deoxyloganetic acid
Reactant of Route 2
7-Deoxyloganetic acid
Reactant of Route 3
7-Deoxyloganetic acid
Reactant of Route 4
7-Deoxyloganetic acid
Reactant of Route 5
7-Deoxyloganetic acid
Reactant of Route 6
7-Deoxyloganetic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.